[(1R,2S,3R,5R,6R,8R,12S)-12-acetyloxy-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecan-3-yl] acetate
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Overview
Description
[(1R,2S,3R,5R,6R,8R,12S)-12-acetyloxy-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecan-3-yl] acetate is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a tricyclic framework with multiple chiral centers, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S,3R,5R,6R,8R,12S)-12-acetyloxy-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecan-3-yl] acetate typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(1R,2S,3R,5R,6R,8R,12S)-12-acetyloxy-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecan-3-yl] acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
[(1R,2S,3R,5R,6R,8R,12S)-12-acetyloxy-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecan-3-yl] acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1R,2S,3R,5R,6R,8R,12S)-12-acetyloxy-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecan-3-yl] acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-Ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-1-methyl-11-azapentacyclo[7.7.2.1~2,5~.0~3,8~.0~13,17~]nonadecane-4,5,7,8,14-pentol
- **(2S,3R,4R,5R,6R)-2-{[(2R,3R,4R,5S,6S)-2-[(1S,2S)-2-[({6-Amino-2-[(1S)-3-amino-1-{[(2R)-2,3-diamino-3-oxopropyl]amino}-3-oxopropyl]-5-methyl-4-pyrimidinyl}carbonyl)amino]-3-{[(2S,3S,4R)-5-({(2R,3S)-1-[ (2-{4-[(4-aminobutyl)carbamoyl]-2,4′-bi-1,3-thiazol-2′-yl}ethyl)amino]-3-hydroxy-1-oxo-2-butanyl}amino)-3-hydroxy-4-methyl-5-oxo-2-pentanyl]amino}-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl]oxy}-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl carbamate
Uniqueness
The uniqueness of [(1R,2S,3R,5R,6R,8R,12S)-12-acetyloxy-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecan-3-yl] acetate lies in its specific tricyclic structure and the presence of multiple chiral centers. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H30O5 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[(1R,2S,3R,5R,6R,8R,12S)-12-acetyloxy-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecan-3-yl] acetate |
InChI |
InChI=1S/C19H30O5/c1-10-7-15(22-11(2)20)17-13(10)8-14-16(23-12(3)21)9-19(17,6)24-18(14,4)5/h10,13-17H,7-9H2,1-6H3/t10-,13-,14-,15-,16+,17+,19-/m1/s1 |
InChI Key |
UVUBMUALYRCMQK-AALMHMMRSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@@H]2[C@@H]1C[C@@H]3[C@H](C[C@]2(OC3(C)C)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1CC(C2C1CC3C(CC2(OC3(C)C)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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